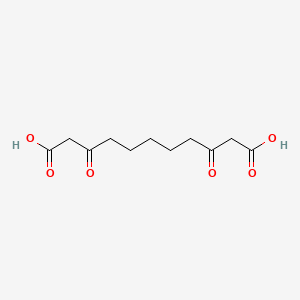
3,9-Dioxoundecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dioxoundecanedioic acid is a dicarboxylic acid with the molecular formula C11H18O5. This compound is characterized by the presence of two oxo groups at the 3rd and 9th positions of the undecane chain. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,9-Dioxoundecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of undecane derivatives. For instance, the oxidation of 3,9-dihydroxyundecanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of undecane derivatives. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation process. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Dioxoundecanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming 3,9-dihydroxyundecanoic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products
Oxidation: Higher oxidation state compounds.
Reduction: 3,9-dihydroxyundecanoic acid.
Substitution: Esters and amides of this compound.
Applications De Recherche Scientifique
3,9-Dioxoundecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in metabolic studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 3,9-Dioxoundecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate metabolic pathways by interacting with enzymes and receptors. The oxo groups and carboxylic acid functionalities play a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecanedioic acid: Similar structure but lacks the oxo groups.
3,6,9-Trioxaundecanedioic acid: Contains additional oxygen atoms in the chain.
3,9-Dihydroxyundecanoic acid: Hydroxyl groups instead of oxo groups.
Uniqueness
3,9-Dioxoundecanedioic acid is unique due to the presence of oxo groups at specific positions, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propriétés
Numéro CAS |
91743-82-7 |
|---|---|
Formule moléculaire |
C11H16O6 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
3,9-dioxoundecanedioic acid |
InChI |
InChI=1S/C11H16O6/c12-8(6-10(14)15)4-2-1-3-5-9(13)7-11(16)17/h1-7H2,(H,14,15)(H,16,17) |
Clé InChI |
KCPVALGTOLKDTE-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)CC(=O)O)CCC(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
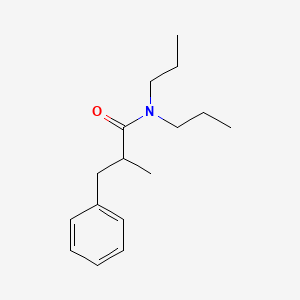
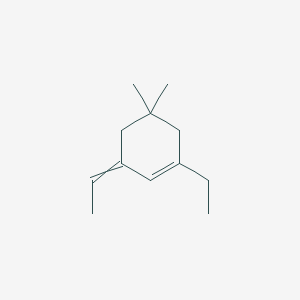
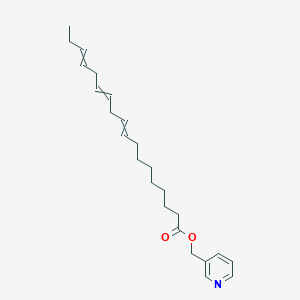
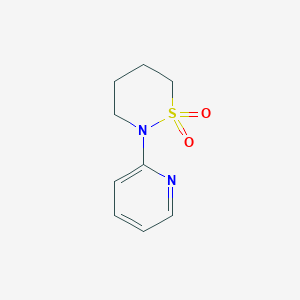
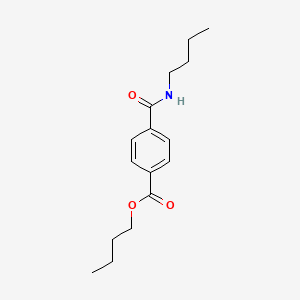
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)

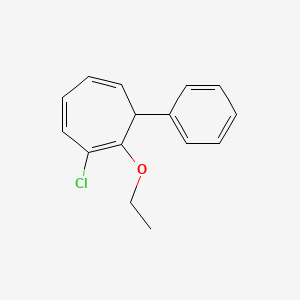
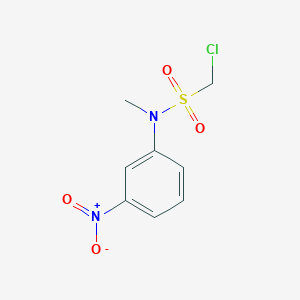
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
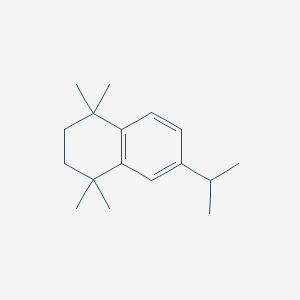
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
